Technical Whitepaper: Physicochemical Profiling and Synthetic Applications of Methyl 2-(4-hydroxypiperidin-4-yl)acetate
Technical Whitepaper: Physicochemical Profiling and Synthetic Applications of Methyl 2-(4-hydroxypiperidin-4-yl)acetate
Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide
Executive Summary
In modern drug discovery, the strategic incorporation of highly functionalized, low-molecular-weight building blocks is critical for navigating complex structure-activity relationship (SAR) landscapes. Methyl 2-(4-hydroxypiperidin-4-yl)acetate (CAS: 936211-79-9) and its hydrochloride salt (CAS: 936126-85-1) represent a highly versatile class of bifunctional piperidines[1]. Featuring a secondary amine, a tertiary alcohol, and a methyl ester, this scaffold is uniquely primed for orthogonal functionalization. It is predominantly utilized in the synthesis of spirocyclic systems, peptidomimetics, and CNS-targeted pharmacophores where precise control over lipophilicity and hydrogen-bonding geometry is required.
Physicochemical Profiling
Understanding the physicochemical baseline of a building block is essential for predicting its behavior in both synthetic workflows and biological systems. Methyl 2-(4-hydroxypiperidin-4-yl)acetate exhibits a highly hydrophilic profile, making it an excellent moiety for improving the aqueous solubility of lipophilic drug candidates.
Below is a consolidated summary of its quantitative properties[1][2]:
| Property | Value (Free Base) | Value (HCl Salt) | Scientific Implication |
| CAS Number | 936211-79-9 | 936126-85-1 | Salt form dictates storage and handling (hygroscopicity). |
| Molecular Formula | C₈H₁₅NO₃ | C₈H₁₆ClNO₃ | - |
| Molecular Weight | 173.21 g/mol | 209.67 g/mol | Low MW allows for downstream elaboration without exceeding Lipinski limits. |
| Topological Polar Surface Area (TPSA) | 58.56 Ų | 58.56 Ų | Optimal for membrane permeability; falls within the ideal range for CNS penetration (<90 Ų). |
| LogP | -0.336 | 0.0858 | Highly hydrophilic; ideal for reducing the overall lipophilicity (LogD) of a target drug. |
| Hydrogen Bond Donors | 2 (NH, OH) | 2 (NH, OH) | Provides critical interaction points for target receptor binding. |
| Hydrogen Bond Acceptors | 4 (N, O, O, O) | 4 (N, O, O, O) | Enhances aqueous solvation. |
| Rotatable Bonds | 2 | 2 | Low conformational flexibility, reducing entropic penalty upon target binding. |
Orthogonal Reactivity and Mechanistic Pathways
The true value of Methyl 2-(4-hydroxypiperidin-4-yl)acetate lies in its orthogonal reactivity. A Senior Application Scientist must recognize that the three functional groups—the secondary amine, the tertiary alcohol, and the methyl ester—can be selectively manipulated without cross-interference if the correct protecting group strategy is employed.
Orthogonal reactivity map highlighting the three primary functionalization sites.
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The Secondary Amine: As the most nucleophilic site, it readily undergoes reductive amination, acylation, or SN2 alkylation. In workflows targeting the ester or alcohol, this amine must be temporarily masked (e.g., via a Boc or Cbz group).
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The Methyl Ester: Can be cleanly saponified using LiOH in THF/H₂O to yield 2-(4-hydroxypiperidin-4-yl)acetic acid, or directly converted to an amide via reaction with primary/secondary amines in the presence of trimethylaluminum (AlMe₃).
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The Tertiary Alcohol: Highly sterically hindered. It is relatively inert to standard alkylation conditions but can be exploited for acid-catalyzed dehydration to yield an
-unsaturated ester, or utilized in intramolecular lactonization to form spirocyclic scaffolds.
Self-Validating Synthetic Methodology
To synthesize this building block from readily available precursors, an aldol-type addition (or Reformatsky reaction) is utilized. The following protocol details the synthesis of the hydrochloride salt via lithium enolate addition.
Causality in Experimental Design
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Why N-Boc-piperidin-4-one? Using an unprotected piperidin-4-one would result in the secondary amine consuming one equivalent of the organolithium base, forming an insoluble and unreactive lithium amide complex. The Boc group ensures the nucleophilic attack is directed exclusively to the ketone.
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Why LDA at -78 °C? Lithium diisopropylamide (LDA) is a non-nucleophilic, sterically hindered strong base. At -78 °C, it quantitatively generates the kinetic enolate of methyl acetate, preventing self-condensation (Claisen condensation) of the ester.
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Why Anhydrous HCl in Dioxane? Aqueous acids would risk hydrolyzing the methyl ester to the corresponding carboxylic acid. Anhydrous HCl in dioxane selectively cleaves the Boc group via an isobutylene-elimination mechanism, leaving the ester intact and precipitating the product as a highly pure hydrochloride salt[2].
Step-by-Step Protocol
Step 1: Enolate Generation and Addition
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Preparation: Purge a flame-dried round-bottom flask with inert gas (N₂ or Argon). Add anhydrous THF (10 volumes) and diisopropylamine (1.2 eq). Cool the solution to -78 °C using a dry ice/acetone bath.
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Base Formation: Dropwise add n-Butyllithium (1.1 eq, 2.5 M in hexanes). Stir for 30 minutes at -78 °C to form LDA.
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Enolate Formation: Dropwise add anhydrous methyl acetate (1.2 eq). Maintain the temperature at -78 °C and stir for 45 minutes. Self-Validation Check: The solution should remain clear; yellowing indicates unwanted self-condensation.
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Addition: Dissolve N-Boc-piperidin-4-one (1.0 eq) in a minimal amount of anhydrous THF. Add this solution dropwise over 20 minutes to the enolate mixture.
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Quenching: Stir for 2 hours at -78 °C. Quench the reaction cold by adding saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x), dry over Na₂SO₄, and concentrate in vacuo to yield the Boc-protected intermediate.
Step 2: Selective Boc Deprotection
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Solvation: Dissolve the crude Boc-protected intermediate in anhydrous Dichloromethane (DCM, 5 volumes).
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Cleavage: Slowly add 4M HCl in Dioxane (5.0 eq) at 0 °C. Allow the reaction to warm to room temperature (25 °C) and stir for 2-4 hours.
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Self-Validation Check (In-Process Control): Monitor via TLC (Ninhydrin stain). The disappearance of the high-Rf Boc-intermediate and the appearance of a baseline spot confirms reaction completion.
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Isolation: The product, Methyl 2-(4-hydroxypiperidin-4-yl)acetate hydrochloride, will precipitate directly from the reaction mixture. Filter the white solid, wash with cold diethyl ether, and dry under high vacuum.
Synthetic workflow for Methyl 2-(4-hydroxypiperidin-4-yl)acetate via enolate addition.
Handling, Storage, and Safety
As with many secondary amine hydrochlorides, the HCl salt of Methyl 2-(4-hydroxypiperidin-4-yl)acetate is hygroscopic.
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Storage: Must be sealed in a dry environment and stored at 2-8 °C to prevent ambient moisture absorption and potential hydrolysis of the ester over long-term storage[1][3].
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Handling: Weighing should ideally be performed rapidly in ambient conditions or within a controlled-humidity environment.
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Preparation for Assays: If the free base is required for a specific coupling reaction, the HCl salt can be neutralized in situ using non-nucleophilic bases such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) immediately prior to the addition of electrophiles.
References
- ChemScene - 936211-79-9 | Methyl 2-(4-hydroxypiperidin-4-yl)acetate | ChemScene.
- ChemScene - 936126-85-1 | Methyl 2-(4-hydroxypiperidin-4-yl)acetate hydrochloride | ChemScene.
- Sigma-Aldrich - Methyl 2-(pyridin-4-yl)acetate | Sigma-Aldrich - MilliporeSigma.
